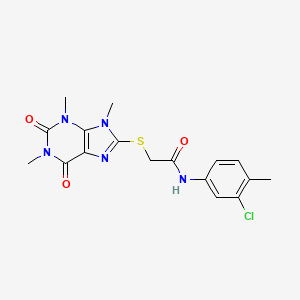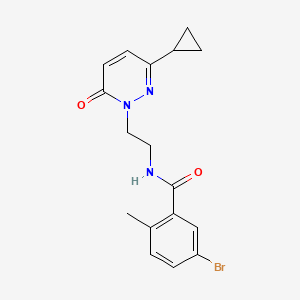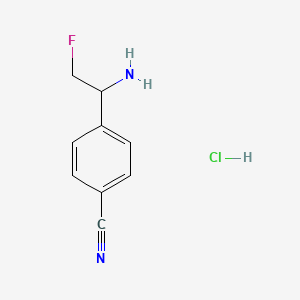![molecular formula C39H40ClN3O6 B2638325 7-[4-[7-(4-Chlorobutoxy)-2-oxoquinolin-1-yl]butoxy]-1-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one CAS No. 2470438-67-4](/img/structure/B2638325.png)
7-[4-[7-(4-Chlorobutoxy)-2-oxoquinolin-1-yl]butoxy]-1-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-[4-[7-(4-Chlorobutoxy)-2-oxoquinolin-1-yl]butoxy]-1-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one” is a chemical compound with the molecular formula C26H27ClN2O4 and a molecular weight of 466.96 . It falls under the category of impurities, metabolites, pharmaceutical standards, and fine chemicals .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups. It contains a quinolinone core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. This core is substituted with various groups, including a chlorobutoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 466.96 and a molecular formula of C26H27ClN2O4 . Unfortunately, specific details such as density, boiling point, melting point, and flash point are not available in the retrieved data .Wissenschaftliche Forschungsanwendungen
Antioxidant Efficiency in Lubricating Greases Compounds related to the specified quinolinone derivative have been synthesized and evaluated for their antioxidant efficiency in lubricating greases. These compounds have shown potential in reducing the total acid number and oxygen pressure drop in lubricating greases, indicating their effectiveness as antioxidants in industrial applications (Hussein, Ismail, & El-Adly, 2016).
Synthetic Routes and Characterization Research on quinoline and quinolinone derivatives includes detailed synthetic routes and characterization, exploring their structure and potential applications. For example, studies have involved the synthesis of novel quinolin-2-one derivatives and their characterization, which could serve as a basis for further exploration of the specific compound (Tkachev et al., 2012).
Anticancer and Anti-inflammatory Properties Some quinolinone derivatives have been synthesized with the aim of exploring their anticancer and anti-inflammatory properties. These compounds have shown promising results in inhibiting certain cellular mechanisms that could be relevant for the development of new therapeutic agents (Kumar et al., 2018).
Antimicrobial Activity Quinolinone derivatives have also been evaluated for their antimicrobial activity, indicating their potential as lead compounds for the development of new antimicrobial agents. This research direction highlights the versatility of quinolinone derivatives in addressing various microbial threats (Hassanin & Ibrahim, 2012).
Cytotoxicity and Cancer Research The cytotoxic effects of quinolinone derivatives on various cancer cell lines have been a significant area of research. These studies contribute to understanding the compound's mechanism of action and its potential utility in cancer treatment strategies (Zhang et al., 2007).
Eigenschaften
IUPAC Name |
7-[4-[7-(4-chlorobutoxy)-2-oxoquinolin-1-yl]butoxy]-1-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H40ClN3O6/c40-19-1-4-22-48-32-14-8-29-11-17-39(46)43(35(29)26-32)21-3-6-24-49-33-15-9-30-12-18-38(45)42(36(30)27-33)20-2-5-23-47-31-13-7-28-10-16-37(44)41-34(28)25-31/h7-18,25-27H,1-6,19-24H2,(H,41,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSZPUWPKGSHOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)OCCCCN3C(=O)C=CC4=C3C=C(C=C4)OCCCCN5C(=O)C=CC6=C5C=C(C=C6)OCCCCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H40ClN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(3-Acetyl-2-oxoimidazolidin-1-yl)-2-methylphenyl]prop-2-enamide](/img/structure/B2638242.png)

![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-furamide](/img/structure/B2638245.png)



![N-(4-ethoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2638252.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2638254.png)

![5-Bromo-1-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B2638256.png)
![(2-Chloro-6-methylpyridin-3-yl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B2638258.png)
![6-bromo-N-methyl-N-propylimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B2638259.png)
![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2638260.png)
![2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2638263.png)